An In-Depth Technical Guide to 4-Bromothiophen-3-amine (CAS 161833-43-8): Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromothiophen-3-amine (CAS 161833-43-8): Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Bromothiophen-3-amine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of data, instead focusing on the causality behind its chemical behavior, its strategic value in synthesis, and the practical considerations for its use in a laboratory setting.
Core Profile: Physicochemical and Spectroscopic Properties
4-Bromothiophen-3-amine is a bifunctional molecule, presenting both a nucleophilic amine and a reactive bromine atom on a thiophene scaffold. This duality is the source of its synthetic versatility. The thiophene ring itself is an important isostere for benzene in medicinal chemistry, often improving metabolic stability or modifying physicochemical properties.[1]
Identity and Physical Properties
A summary of the core identification and physical data for 4-Bromothiophen-3-amine is presented below. It is typically a solid at room temperature, and its hydrochloride salt is also commercially available.[2][3]
| Property | Value | Source(s) |
| CAS Number | 161833-43-8 | [4][5] |
| Molecular Formula | C₄H₄BrNS | [4][5] |
| Molecular Weight | 178.05 g/mol | [4][5] |
| IUPAC Name | 4-Bromothiophen-3-amine | [5] |
| Appearance | Solid (form may vary) | [2] |
| InChI Key | WHEAUTZIPHKMDS-UHFFFAOYSA-N | [4][5] |
| SMILES | NC1=CSC=C1Br | [5] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The thiophene ring will exhibit two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C5 (adjacent to the sulfur) will likely appear downfield from the proton at C2. The coupling constant (J) between these two protons should be characteristic of ortho-coupling in a thiophene ring (approx. 3-6 Hz). The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR: Four distinct signals are expected in the aromatic region. The carbon bearing the bromine (C4) will be significantly shielded compared to a non-substituted carbon, while the carbon bearing the amine group (C3) will be deshielded.
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Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (a doublet around 3300-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching of the thiophene ring (approx. 1400-1600 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.
Synthesis and Chemical Reactivity: A Dual-Mode Reagent
The synthetic utility of 4-Bromothiophen-3-amine stems from the ability to selectively address either the amine or the bromo functional group, allowing for sequential and controlled molecular elaboration.
Plausible Synthetic Route
A direct, peer-reviewed synthesis for this specific isomer is not prominently documented. However, a logical and field-proven approach would be the direct bromination of 3-aminothiophene. 3-Aminothiophenes can be synthesized via methods like the Gewald three-component reaction.[8] The challenge lies in controlling the regioselectivity of bromination, as the amine is a strongly activating group. An alternative could involve the synthesis of a 3-nitro-4-bromothiophene intermediate, followed by reduction of the nitro group.
A representative protocol for the bromination of an activated thiophene illustrates the general principles involved.
Experimental Protocol: Representative Bromination of a Thiophene Derivative
This protocol is a generalized representation for the bromination of an activated thiophene ring and should be adapted and optimized for the specific substrate.
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Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting thiophene derivative (1.0 eq) and a suitable solvent like chloroform or acetic acid.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity and selectivity of the reaction.
-
Bromine Addition: Dissolve bromine (1.0-1.1 eq) in a small amount of the same solvent and add it dropwise to the stirred reaction mixture over 15-30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
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Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching: Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate to neutralize any remaining bromine and acid byproducts.
-
Extraction & Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
The Dichotomy of Reactivity
The true power of this reagent lies in its two orthogonal reactive sites. The choice of reaction conditions dictates which part of the molecule will react, a fundamental concept in modern synthetic strategy.
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Reactivity of the Amine Group: As a primary aromatic amine, this group is a potent nucleophile. It readily participates in standard amine chemistry, such as acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and reductive amination.[10] These reactions are typically performed first if the bromine atom is to be preserved for a subsequent cross-coupling step.
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Reactivity of the Bromo Group: The C-Br bond is the ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, which are central to the construction of complex pharmaceutical molecules.[11][12] Palladium-catalyzed reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are particularly effective with bromo-heterocycles.[13]
This strategy allows for the exploration of two different regions of the molecule's "pharmacophore space," efficiently generating novel chemical entities for biological testing. The derivative 6-(4-Bromothiophen-3-yl)-n-methylpyrimidin-4-amine is an example of a more complex molecule built from this scaffold, highlighting its utility. [14]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-Bromothiophen-3-amine is a hazardous substance and must be handled with appropriate precautions. [15]
-
Primary Hazards: The compound is classified as toxic if swallowed, inhaled, or in contact with skin. It is corrosive and can cause serious skin and eye burns. [15][16][17]Like many thiophenes, it is also noted to have a strong, unpleasant odor (stench). [18]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [19] * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and, if necessary, additional impervious clothing. [19] * Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of dust or vapors. [15][19]* First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [15] * Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. [15] * Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [15] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [18]For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [15]Keep away from incompatible materials such as strong oxidizing agents and acids. [15]
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Conclusion
4-Bromothiophen-3-amine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined, orthogonal reactivity allows chemists to build complex molecules with a high degree of control. By understanding the principles of its synthesis, reactivity, and handling, researchers can effectively leverage this versatile building block to accelerate the discovery of novel therapeutics and advanced materials.
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Al-Masoudi, N. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5621. Available at: [Link]
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Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. 26(22), 6985. Available at: [Link]
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